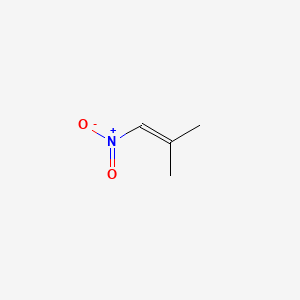

2-Methyl-1-nitroprop-1-ene

Description

General Overview of Nitroalkenes in Organic Synthesis

Nitroalkenes are a class of organic compounds characterized by a nitro group (−NO₂) attached to an alkene double bond. ontosight.ai This functional group arrangement renders the double bond electron-deficient, making nitroalkenes highly reactive and versatile building blocks in organic synthesis. sci-rad.comevitachem.com Their pronounced electrophilicity allows them to participate in a wide array of chemical reactions. sci-rad.comcymitquimica.com

Key reactions involving nitroalkenes include:

Michael Addition: They are excellent Michael acceptors, readily reacting with a variety of nucleophiles. rsc.org

Cycloaddition Reactions: Nitroalkenes are valuable partners in cycloaddition reactions, such as the Diels-Alder and [3+2] cycloadditions, leading to the formation of carbocyclic and heterocyclic compounds. rsc.orgrsc.org

Reduction: The nitro group can be reduced to various other functional groups, most notably amines, which are crucial in the synthesis of pharmaceuticals and other bioactive molecules.

Domino and Cascade Reactions: Their high reactivity allows them to participate in multi-component and cascade reactions, enabling the efficient construction of complex molecular architectures. rsc.orgresearchgate.net

The versatility of the nitro group in subsequent chemical transformations further expands the utility of nitroalkenes as synthetic intermediates. rsc.orgresearchgate.net They serve as precursors for a range of functional groups including amines, imines, and nitriles, making them significant in the synthesis of natural products, pharmaceuticals, and agrochemicals. ontosight.aisci-rad.com

Significance of 2-Methyl-1-nitroprop-1-ene as a Key Intermediate and Precursor

This compound (C₄H₇NO₂) is a nitroalkene that serves as a valuable intermediate and precursor in various synthetic applications due to its specific structural features and reactivity. ontosight.ai It is recognized for its strong electrophilic nature, which makes it a key reactant in several important chemical transformations. researchgate.net

Key Synthetic Applications:

Precursor for Pharmaceuticals: The nitro group in this compound can be reduced to an amino group, providing a pathway to synthesize various amines that are fundamental in drug development. This makes it a useful building block for creating diverse bioactive molecules.

Cycloaddition Reactions: It readily participates in [3+2] cycloaddition reactions, for example with nitrones, to form complex heterocyclic structures like 4-nitro-substituted isoxazolidines. researchgate.netresearchgate.net These reactions are often highly regioselective. researchgate.net

Environmental Chemistry Research: The compound is used in studies to understand the atmospheric degradation pathways of nitrogen-containing organic compounds. For instance, its reaction with ozone has been studied to investigate the formation of nitrous acid (HONO), a significant atmospheric species. pnas.org Research has shown that the presence of a nitro group directly on the double bond is crucial for this type of reactivity. pnas.org

The synthesis of this compound can be achieved through methods such as the reaction of 2-methylpropanal with nitrous acid or the nitration of 2-methylpropene. ontosight.aibiosynth.com

Table of Reactions and Applications

| Reaction Type | Reactants | Products | Significance |

|---|---|---|---|

| Reduction | This compound, Reducing Agents (e.g., H₂/catalyst) | 2-Methyl-1-propanamine and related compounds | Precursor for pharmaceuticals and bioactive molecules |

| [3+2] Cycloaddition | This compound, Nitrones | Nitro-substituted isoxazolidines | Synthesis of complex heterocyclic compounds researchgate.net |

Research Landscape and Gaps in the Study of this compound

The current research landscape for this compound highlights its utility as a reactive intermediate in organic synthesis and as a model compound in environmental science. pnas.org Computational studies, particularly using Density Functional Theory (DFT), have been employed to explore the mechanisms of its reactions, such as [3+2] cycloadditions with nitrones. researchgate.netresearchgate.net These studies have provided insights into the polar, one-step mechanism of these reactions and the factors governing their regioselectivity. researchgate.net

In the field of atmospheric chemistry, the ozonolysis of this compound has been investigated to understand the fate of nitroalkenes in the environment. Studies have determined its gas-phase ozonolysis rate constant and confirmed its role in producing nitrous acid. pnas.orgescholarship.orgresearchgate.net

However, several research gaps remain:

Expanded Synthetic Applications: While its role as a precursor for amines and in cycloadditions is established, the full scope of its synthetic utility has not been exhaustively explored. There is potential for its use in other types of cascade or multi-component reactions to build novel molecular frameworks. rsc.orgresearchgate.net

Stereoselective Reactions: Detailed investigations into the stereoselective transformations of this compound are limited. Developing catalytic, enantioselective reactions involving this substrate could significantly enhance its value in synthesizing chiral molecules.

Material Science Applications: The potential application of this compound and its derivatives in material science, for example, in the creation of polymers or advanced materials with specific properties, is an underexplored area. ontosight.ai

Comprehensive Reaction Kinetics: While some kinetic data for its ozonolysis exists, a more comprehensive understanding of its reactivity with other atmospheric oxidants and under various environmental conditions is needed for accurate environmental fate modeling. escholarship.orgacs.org

Table of Research Focus on this compound

| Research Area | Key Findings | Identified Gaps |

|---|---|---|

| Reaction Mechanisms | Mechanism of [3+2] cycloaddition with nitrones is polar and one-step. researchgate.net | Mechanistic details for a broader range of reaction types are needed. |

| Synthetic Utility | Established as a precursor for amines and in heterocycle synthesis. | Full potential in complex cascade reactions and as a building block for diverse molecular scaffolds is not fully realized. |

| Atmospheric Chemistry | Ozonolysis produces HONO; gas-phase rate constant determined. pnas.orgescholarship.org | Kinetics with other atmospheric oxidants; detailed product studies under varied conditions. |

| Stereochemistry | Limited focus on stereoselective reactions. | Development of enantioselective catalytic systems for reactions involving this substrate. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-1-nitroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-4(2)3-5(6)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMMUDFDTWWSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166943 | |

| Record name | 1-Propene, 2-methyl-1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-30-0 | |

| Record name | 1-Propene, 2-methyl-1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1606-30-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 2-methyl-1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 1 Nitroprop 1 Ene

Direct Nitration Approaches for Nitroolefin Synthesis

Direct nitration involves the introduction of a nitro group onto an alkene backbone. This transformation is a powerful tool for creating nitroolefins from simple alkene starting materials. thieme-connect.comresearchgate.net However, the regioselective nitration of unsymmetrical internal alkenes can be challenging. thieme-connect.com

The direct nitration of alkenes such as 2-methyl-1-propene (isobutylene) presents a direct pathway to the target compound. This process typically involves the reaction of the alkene with a suitable nitrating agent. The reaction of nitrogen monoxide with olefins in solvents like haloalkanes or aromatic hydrocarbons can lead to the formation of nitroolefins. mdma.ch While this method is general, the specific application to 2-methyl-1-propene would be expected to proceed, though potentially with challenges in controlling selectivity.

The use of nitric acid, often in combination with a catalyst, is a common strategy for nitration. For instance, the nitration of 2-methylimidazole (B133640) utilizes a mixture of nitric acid and sulfuric acid to introduce a nitro group. google.com While this applies to an aromatic system, similar principles of generating a potent nitrating species, such as the nitronium ion (NO₂⁺), are relevant for alkene nitration. aiinmr.com The reaction of 2-methyl-1-propene with nitric acid in the presence of an acid catalyst like sulfuric acid would involve the electrophilic attack of the nitronium ion on the double bond. Following Markovnikov's rule, this would preferentially form a stable tertiary carbocation at the C-2 position. Subsequent loss of a proton would yield the desired 2-methyl-1-nitroprop-1-ene.

A significant advancement in nitroolefin synthesis is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with various nitrating agents. thieme-connect.com Ferric nitrate (B79036) with catalytic TEMPO has been shown to be an effective reagent for the regio- and stereoselective nitration of a wide range of olefins, producing nitroolefins in good yields with excellent E-selectivity. acs.orgacs.org Other metal-based reagents, such as silver nitrite (B80452) (AgNO₂) and clay-supported copper nitrate, have also been successfully employed in TEMPO-mediated nitrations. thieme-connect.com These methods are particularly well-suited for terminal alkenes. thieme-connect.comresearchgate.net The proposed mechanism involves the formation of a nitroalkane radical which then undergoes further transformation to the nitroolefin. acs.org

Table 1: TEMPO-Mediated Nitration Systems for Alkenes

| Nitrating Agent | Catalyst System | Selectivity | Applicable Substrates |

|---|---|---|---|

| Ferric Nitrate (Fe(NO₃)₃) | TEMPO | High E-selectivity | Aromatic, aliphatic, and heteroaromatic olefins acs.orgacs.org |

| Silver Nitrite (AgNO₂) | TEMPO | Exclusive E-selectivity | Terminal alkenes, complex scaffolds thieme-connect.com |

| Sodium Nitrite (NaNO₂) | TEMPO | High E-selectivities | General Alkenes thieme-connect.com |

This table summarizes various TEMPO-mediated systems for the direct nitration of alkenes.

Efforts have been made to develop nitration protocols that avoid the use of catalysts or additives. One such method involves the use of sodium nitrite (NaNO₂) in an ionic liquid, [Bmim]Cl (1-butyl-3-methylimidazolium chloride). This system has been shown to efficiently convert styrenes into the corresponding nitroolefins. However, the applicability of this process appears to be limited primarily to monosubstituted styrenes. thieme-connect.com

Condensation and Elimination Reactions for Nitroolefin Formation

An alternative to direct nitration is the formation of a β-nitro alcohol intermediate followed by a dehydration step to yield the nitroolefin. This two-step process is a cornerstone of nitroolefin synthesis.

The Henry reaction, also known as the nitroaldol reaction, is a classic carbon-carbon bond-forming reaction. wikipedia.org It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org To synthesize this compound via this route, 2-methylpropanal (isobutyraldehyde) would be reacted with nitromethane (B149229) in the presence of a base. This reaction forms a β-nitro alcohol intermediate, 2-methyl-1-nitropropan-2-ol.

The subsequent step is the dehydration of this β-nitro alcohol. This elimination of water is often promoted by the reaction conditions, especially when acidic protons are available on the carbon bearing the nitro group, leading directly to the formation of the nitroalkene. organic-chemistry.org One report suggests that this compound can be readily synthesized from 2-methyl propanal and nitrous acid, which likely proceeds through a similar condensation-elimination mechanism. biosynth.com

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Methyl-1-propene |

| Nitric Acid |

| (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) |

| Ferric Nitrate |

| Silver Nitrite |

| Clay-supported Copper Nitrate |

| Sodium Nitrite |

| tert-Butyl nitrite |

| 1-butyl-3-methylimidazolium chloride |

| 2-Methylpropanal |

| Nitromethane |

| 2-methyl-1-nitropropan-2-ol |

| Nitrous Acid |

| Sulfuric Acid |

Synthesis from 2-Methyl Propanal and Nitrous Acid

This compound is a labile molecule that can be synthesized from 2-methyl propanal and nitrous acid. biosynth.com The proposed reaction mechanism begins with a nucleophilic attack on the carbonyl group of 2-methyl propanal. biosynth.com This initial step forms a tetrahedral intermediate, which subsequently undergoes a series of reactions to yield the final nitroalkene product. biosynth.com The presence of nitro groups in both the starting materials and the product suggests a potential transfer mechanism during the synthesis. biosynth.com

Horner–Wadsworth–Emmons Olefination Followed by Nitration

A two-step approach for the synthesis of this compound involves an initial olefination reaction followed by a nitration step.

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for creating carbon-carbon double bonds, typically producing E-alkenes with high stereoselectivity. wikipedia.orgcore.ac.uk This reaction utilizes stabilized phosphonate (B1237965) carbanions which are more nucleophilic and less basic than the ylides used in the traditional Wittig reaction. wikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying its removal from the reaction mixture. wikipedia.orguta.edu In the context of this synthesis, the precursor alkene, 2-methylprop-1-ene, can be formed via an HWE reaction between the phosphonate carbanion derived from a methylphosphonate (B1257008) and acetone.

Following the successful olefination to produce 2-methylprop-1-ene, the second step is the nitration of the alkene. Various reagents have been developed for the nitration of olefins. For instance, olefins that are terminal or conjugated can be effectively nitrated using nitrogen monoxide (NO) in a solvent like 1,2-dichloroethane, resulting in good to high yields of nitro-olefins. researchgate.net Any nitro alcohol by-products that form can be dehydrated to yield the desired nitroalkene. researchgate.net

Stereo- and Regioselective Synthesis Considerations

Achieving control over the orientation and spatial arrangement of atoms during the nitration of alkenes is a significant challenge in synthetic organic chemistry. Modern methods aim to improve the selectivity of these reactions, reducing waste and the formation of undesirable byproducts. researchgate.net

Challenges in Stereoselective Nitration of Di- and Trisubstituted Olefins

The stereoselective nitration of di- and trisubstituted olefins, such as 2-methylprop-1-ene, presents a challenge in controlling the geometry (E/Z isomerism) of the resulting nitroalkene. Significant progress has been made in developing methodologies that favor the formation of a specific isomer. These advanced approaches often focus on catalytic methods to enhance chemo- and regioselectivity. researchgate.net

For example, the combination of ferric nitrate with a catalytic amount of TEMPO has been identified as a useful reagent system for the regio- and stereoselective nitration of a wide variety of olefins. acs.org This particular method has been shown to produce nitroolefins in synthetically useful yields with excellent E-selectivity. acs.org The mild reaction conditions and operational simplicity make this protocol a valuable tool in synthetic applications. acs.org Another effective system involves silver nitrite (AgNO₂) along with TEMPO, which also promotes the regio- and stereoselective nitration of a broad range of olefins. acs.org

Table 1: Reagent Systems for Stereoselective Nitration of Olefins

| Reagent System | Selectivity Outcome | Reference |

| Ferric nitrate / catalytic TEMPO | Excellent E-selectivity in nitroolefins | acs.org |

| Silver nitrite (AgNO₂) / TEMPO | Promotes regio- and stereoselective nitration | acs.org |

Regioselective Nitration of Terminal Alkenes

Regioselectivity in the nitration of terminal alkenes concerns the specific placement of the nitro group on one of the two carbons of the double bond. The goal is to direct the addition to the desired position, avoiding the formation of constitutional isomers.

Several methods have been developed to address this challenge. The use of nitrogen monoxide (NO) has proven successful for the nitration of olefins with a terminal double bond, yielding nitro olefins in good-to-high yields. researchgate.net Additionally, contemporary approaches have focused on radical chemistry to control the outcomes of such reactions. researchgate.net The system of silver nitrite (AgNO₂) and TEMPO is also effective for the regioselective nitration of terminal alkenes, providing a new and selective method for the difunctionalization of alkenes under mild conditions. acs.org

Table 2: Methods for Regioselective Nitration of Terminal Alkenes

| Method/Reagent | Key Feature | Reference |

| Nitrogen monoxide (NO) | Successful nitration of terminal double bonds | researchgate.net |

| Silver nitrite (AgNO₂) / TEMPO | Selective introduction of a nitro group under mild conditions | acs.org |

| Radical chemistry approaches | Contemporary strategy for controlling regioselectivity | researchgate.net |

Reaction Mechanisms and Reactivity of 2 Methyl 1 Nitroprop 1 Ene

Electrophilic Nature of 2-Methyl-1-nitroprop-1-ene

Conjugated nitroalkenes are recognized as potent electrophiles. researchgate.net The nitro group, being a strong electron-withdrawing substituent, significantly reduces the electron density of the carbon-carbon double bond. This electronic deficiency is most pronounced at the β-carbon (the carbon atom not directly attached to the nitro group), making it the primary site for nucleophilic attack. This inherent electrophilicity classifies this compound as a powerful Michael acceptor, readily engaging in conjugate addition reactions. unizin.org

Theoretical studies, such as those employing Density Functional Theory (DFT), have quantified the electrophilic character of this molecule. The global electrophilicity index (ω) is a measure of the energy stabilization when a chemical species accepts additional electronic charge from the environment. For this compound, this value has been calculated to be greater than 2 eV, which formally classifies it as a strong electrophile. walisongo.ac.id This high electrophilicity is a key determinant of its reactivity in various chemical processes. walisongo.ac.idbiosynth.com

Nucleophilic Additions to the Nitroalkene Moiety

The electron-deficient nature of the double bond in this compound facilitates the addition of a wide array of nucleophiles. These reactions, typically Michael additions, are a cornerstone of its synthetic utility.

The addition of thiols to nitroalkenes, known as the thia-Michael reaction, is a highly efficient process. Thiols are excellent nucleophiles for conjugate additions, and their reaction with nitroalkenes like this compound proceeds rapidly. The reaction mechanism involves the attack of the nucleophilic thiol or, more commonly, the thiolate anion, on the electrophilic β-carbon of the nitroalkene. researchgate.net This forms a carbanionic intermediate which is stabilized by the nitro group. Subsequent protonation yields the final thioether product. georgiasouthern.eduwikipedia.org

The reaction is generally catalyzed by a base, which serves to deprotonate the thiol to the more nucleophilic thiolate. nih.gov The rate of reaction is dependent on several factors, including the pH of the medium and the pKa of the thiol, with lower pKa thiols generally reacting faster due to the higher concentration of the reactive thiolate anion at a given pH. researchgate.net

Table 1: Factors Influencing Thia-Michael Addition

| Factor | Influence on Reaction Rate | Rationale |

| pH | Increases with higher pH | Higher concentration of the more nucleophilic thiolate anion. researchgate.net |

| Thiol pKa | Decreases with higher pKa | Thiols with lower pKa are more acidic and form the thiolate anion more readily. researchgate.net |

| Catalyst | Base or nucleophile catalysis enhances rate | Promotes the formation of the reactive thiolate anion. georgiasouthern.edunih.gov |

The conjugate addition of amines to electron-deficient alkenes is known as the aza-Michael reaction. researchgate.netmsu.edu Primary and secondary amines can act as potent nucleophiles, attacking the β-carbon of this compound to form β-nitroamines. libretexts.org This reaction is a fundamental method for carbon-nitrogen bond formation. msu.edu

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the β-carbon, leading to a zwitterionic intermediate. A subsequent proton transfer results in the final β-amino nitro compound. The reaction can often proceed without a catalyst, although it can be promoted by acids or bases. msu.edu Primary amines can potentially undergo a second addition to form a di-adduct, though reaction conditions can often be controlled to favor the mono-adduct. researchgate.net

Beyond thiols and amines, this compound reacts with a diverse range of other nucleophiles. These include various carbon-based nucleophiles, which allow for the formation of new carbon-carbon bonds. Notable examples include:

Enolates and Enol Silanes : Anions derived from carbonyl compounds, such as esters and ketones, readily add to nitroalkenes.

Grignard Reagents and Organocuprates : These organometallic reagents are effective for delivering alkyl or aryl groups to the β-position.

Carboxylic Acid Dianions : The dianions of carboxylic acids can serve as nucleophiles in these addition reactions.

Furanones : The Michael addition of furanones to nitroalkenes can be achieved, often with high diastereoselectivity.

The classical reactivity involves the regioselective 1,4-addition of these nucleophilic species to the nitroalkene system.

Cycloaddition Reactions Involving this compound

The activated double bond of this compound also makes it an excellent participant in cycloaddition reactions, where it can act as the 2π-electron component.

This compound is a valuable component in [3+2] cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings. researchgate.net In these reactions, the nitroalkene acts as a dipolarophile, reacting with a three-atom component (TAC), also known as a 1,3-dipole. biosynth.com

A well-studied example is the reaction of this compound with (Z)-C-aryl-N-phenylnitrones. walisongo.ac.idbiosynth.com DFT calculations have been used to explore the mechanism and selectivity of these reactions in detail. The process is considered a polar, one-step, asynchronous cycloaddition. walisongo.ac.idbiosynth.com The reaction is initiated by the attack of the most nucleophilic atom of the 1,3-dipole (the oxygen atom in the case of a nitrone) on the most electrophilic β-carbon atom of the nitroalkene. walisongo.ac.idbiosynth.com This interaction preference dictates the regioselectivity of the reaction, favoring the formation of 4-nitro-substituted isoxazolidine (B1194047) rings. walisongo.ac.idbiosynth.com

Table 2: Calculated Activation Energies for [3+2] Cycloaddition of this compound with a Nitrone (2a)

| Pathway | Product | Activation Enthalpy (ΔH‡) in kcal/mol | Activation Gibbs Free Energy (ΔG‡) in kcal/mol |

| ortho/endo | 4-nitroisoxazolidine | 11.2 | 23.4 |

| ortho/exo | 4-nitroisoxazolidine | 12.5 | 24.6 |

| meta/endo | 5-nitroisoxazolidine | 15.0 | 27.2 |

| meta/exo | 5-nitroisoxazolidine | 16.0 | 28.1 |

| Data derived from B3LYP/6-31G(d) level of theory calculations. Source: biosynth.com |

The computational data clearly indicates a kinetic preference for the ortho pathways, which lead to the 4-nitro substituted products, over the meta pathways. This is consistent with experimental observations. walisongo.ac.idbiosynth.com Although the transition states are asynchronous, the degree of asynchronicity is not sufficient to enforce a stepwise, zwitterionic mechanism. walisongo.ac.idbiosynth.com Other 1,3-dipoles that react with nitroalkenes in [3+2] cycloadditions include azomethine ylides, diazo compounds, and azides, leading to a variety of five-membered nitrogen heterocycles. libretexts.org

Reactions with Nitrones

[2+1] Cycloaddition Reactions with Carbenes

The [2+1] cycloaddition of carbenes to alkenes is a fundamental method for the synthesis of cyclopropane (B1198618) rings. The reaction involves the direct addition of a carbene, a neutral species with a divalent carbon atom, across the double bond. mdpi.com Given the electrophilic nature of the double bond in this compound, it is expected to react with nucleophilic carbenes.

However, a detailed review of the scientific literature does not reveal specific studies on the [2+1] cycloaddition reactions of carbenes with this compound. In general, the reaction of carbenes with electron-deficient alkenes is a viable but less common pathway compared to their reaction with electron-rich olefins. The mechanism is typically a concerted process where the stereochemistry of the alkene is retained in the cyclopropane product. mdpi.com The feasibility and outcome of such a reaction with this compound would depend on the specific carbene used and the reaction conditions.

[4+1] Cycloaddition Reactions

The reactivity of α,β-unsaturated nitro compounds, such as this compound, extends to cycloaddition reactions. A notable example is the formal [4+1] cycloaddition with isocyanides, which serves as an efficient method for synthesizing highly functionalized five-membered heterocyclic scaffolds like pyrroles. rsc.orgrsc.org This type of reaction has become an indispensable tool in multi-component reactions for creating molecular diversity. rsc.orgsemanticscholar.org

In this reaction, the conjugated nitroalkene acts as the four-atom component. The reaction with an isocyanide leads to the formation of a polysubstituted pyrrole (B145914) ring. rsc.org The mechanism is believed to proceed through a zwitterionic intermediate which then cyclizes and subsequently eliminates nitrous acid to aromatize, yielding the stable pyrrole derivative. scispace.comnih.gov The versatility of this method allows for the creation of a wide range of pyrrole derivatives by varying the substituents on both the nitroalkene and the isocyanide. rsc.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

|---|---|---|---|

| This compound | Tosylmethyl isocyanide (TosMIC) | Polysubstituted Pyrrole | Forms a five-membered heterocyclic ring. nih.gov |

| α,β-Unsaturated Nitro Compound | Generic Isocyanide | Functionalized Pyrrole | Versatile synthesis of pyrrole scaffolds. rsc.org |

Reduction Reactions of the Nitro Group

The nitro group of this compound is a versatile functional group that can be transformed into a variety of other functionalities through reduction reactions. Depending on the reagents and reaction conditions, the nitro group can be selectively reduced to nitronates, hydroxylamines, amines, oximes, or even converted into carbonyl compounds. scispace.com

Nitroalkenes like this compound are potent Michael acceptors. The conjugate addition of a nucleophile to the β-carbon results in the formation of a nitronate anion as a reaction intermediate. mdma.chrsc.org This nitronate can then be utilized in subsequent reactions.

Alternatively, if the carbon-carbon double bond is first reduced to yield 2-methyl-1-nitropropane, the resulting nitroalkane can be deprotonated at the α-carbon using a base. This deprotonation is facilitated by the electron-withdrawing nature of the nitro group, which increases the acidity of the α-hydrogen (pKa ≈ 10), leading to the formation of the corresponding nitronate salt. mdma.chwikipedia.org This nitronate is a key intermediate in transformations such as the Nef reaction. wikipedia.orgorganic-chemistry.org

The partial reduction of conjugated nitroalkenes provides a convenient route for the synthesis of N-substituted hydroxylamines. erowid.org A common method involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). It has been found that sodium borohydride (B1222165) can catalyze the reaction of borane complexes with α,β-unsaturated nitro compounds. erowid.org This reaction proceeds through an intermediate that, upon hydrolysis, yields the corresponding hydroxylamine (B1172632) in high yields. erowid.orgthieme-connect.de For this compound, this reaction would yield N-(2-methylpropyl)hydroxylamine.

| Nitroalkene | Reagent(s) | Product | Reference |

|---|---|---|---|

| α,β-Unsaturated Nitroalkene | BH₃·THF, cat. NaBH₄ | N-Substituted Hydroxylamine | erowid.org |

| Nitro Derivative | Hydrogenation, Platinum Catalyst | Organic Hydroxylamine | googleapis.com |

Complete reduction of the nitro group in this compound leads to the formation of the corresponding primary amine, 2-methylpropan-1-amine. Several reagents are effective for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for the reduction of nitroalkenes to amines. tandfonline.comopenstax.org

Another effective method utilizes in-situ generated diborane (B8814927) from sodium borohydride and boron trifluoride etherate in tetrahydrofuran (B95107) (THF). tandfonline.com This one-pot reaction provides comparable yields to other methods and can be completed in a relatively short time. tandfonline.com Additionally, catalytic hydrogenation using catalysts such as platinum or palladium is a widely applicable method for reducing nitro groups to amines. openstax.orglibretexts.org

The reduction of α,β-unsaturated nitroalkenes can also be controlled to yield oximes. mdma.cherowid.org One effective method is catalytic transfer hydrogenation, which uses ammonium (B1175870) formate (B1220265) in the presence of a palladium-on-carbon (Pd/C) catalyst. mdma.ch This reaction is typically rapid and occurs at room temperature. For this compound, this reduction would yield propan-2-one oxime (acetone oxime), following the saturation of the double bond and rearrangement.

Other reagents capable of this transformation include chromium(II) chloride, which rapidly reduces β-aryl, α,β-unsaturated nitroalkenes to oximes at room temperature. erowid.org Electrochemical methods at controlled potentials have also been demonstrated to convert 1-nitroalkenes into oximes in high yields. mdma.ch

| Method | Reagents | Key Feature | Reference |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Rapid reaction at room temperature. | mdma.ch |

| Metal Chloride Reduction | Chromium(II) chloride | Useful for ketoxime synthesis. | erowid.org |

| Electrochemical Reduction | Mercury or graphite (B72142) cathode | High yield and selectivity. | mdma.ch |

The conversion of a nitro group into a carbonyl group is known as the Nef reaction. ck12.orgwikipedia.org This reaction is a powerful tool in organic synthesis for transforming secondary nitroalkanes into ketones. youtube.comyoutube.com The process first requires the conversion of the nitroalkane into its corresponding nitronate salt by treatment with a base. organic-chemistry.org

For this compound, the reaction sequence would first involve the saturation of the double bond (e.g., through conjugate addition of a nucleophile or reduction) to form an intermediate containing a secondary nitro group. This intermediate is then treated with a base to form the nitronate salt. Subsequent hydrolysis of the nitronate salt under strongly acidic conditions (e.g., with sulfuric acid) yields the corresponding ketone, which in this case would be propan-2-one (acetone), and nitrous oxide. mdma.chwikipedia.org Various modifications to the classical Nef reaction have been developed, including oxidative and reductive methods, to improve yields and substrate scope. organic-chemistry.orgyoutube.com

Other Transformations and Functionalizations

Recent research has expanded the synthetic applications of this compound into several key areas, including cycloaddition reactions, Michael additions, and reductions of the nitro group. These transformations provide pathways to a diverse range of functionalized products.

Cycloaddition Reactions

This compound has been identified as a potent electrophile in Diels-Alder reactions. This reactivity is attributed to its electron-deficient nature, which facilitates its participation as a dienophile in [4+2] cycloaddition reactions.

Furthermore, detailed computational studies using Density Functional Theory (DFT) have elucidated the mechanism of [3+2] cycloaddition reactions between this compound and various (Z)-C-aryl-N-phenylnitrones. These investigations have revealed that the reaction proceeds via a polar mechanism. The primary interaction involves the nucleophilic oxygen atom of the nitrone attacking the electrophilic beta-carbon atom of the nitroalkene. This regioselectivity consistently leads to the formation of 4-nitro-substituted isoxazolidine derivatives. The reaction is characterized by an asynchronous transition state, although the degree of asynchronicity is not sufficient to enforce a stepwise, zwitterionic mechanism.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Key Findings |

| This compound | (Z)-C-aryl-N-phenylnitrones | [3+2] Cycloaddition | 4-Nitro-substituted isoxazolidines | The reaction is polar and proceeds with high regioselectivity. The formation of the 4-nitro substituted product is favored due to the nucleophilic attack of the nitrone's oxygen on the nitroalkene's β-carbon. |

Michael Additions

The pronounced electrophilicity of the β-carbon in this compound makes it an excellent Michael acceptor. This allows for the conjugate addition of a wide array of soft nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. While specific documented examples for this compound are part of broader studies on nitroalkenes, the general reactivity pattern is well-established. Nucleophiles such as enamines, thiols, and Grignard reagents are expected to react readily, affording functionalized nitroalkanes. These products can then serve as versatile intermediates for further synthetic manipulations.

| Nucleophile | Reaction Type | Intermediate Product | Potential Final Product |

| Enamines | Michael Addition | Functionalized nitroalkane | Substituted carbonyl compounds (after hydrolysis) |

| Thiols | Michael Addition | Thioether-containing nitroalkane | Functionalized thioethers |

| Grignard Reagents | Michael Addition | Carbon-carbon bond extended nitroalkane | Variously substituted alkanes |

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group, providing a pathway to valuable amine building blocks. While specific literature detailing the reduction of this particular nitroalkene is not extensively available, established methodologies for the reduction of nitroalkenes are applicable. Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere is a common and effective method. Alternatively, chemical reduction using dissolving metals, like iron in acetic acid or zinc in hydrochloric acid, can also be employed. The resulting product, 2-methylpropan-1-amine, is a useful synthon in various chemical syntheses.

| Reagent | Reaction Type | Product |

| H₂, Pd/C or PtO₂ | Catalytic Hydrogenation | 2-methylpropan-1-amine |

| Fe, CH₃COOH or Zn, HCl | Chemical Reduction | 2-methylpropan-1-amine |

Heterocyclic Synthesis

The reactivity of this compound as a Michael acceptor and its potential for subsequent cyclization reactions make it a valuable precursor in the synthesis of various heterocyclic compounds. For instance, reaction with nucleophiles containing a second reactive site can initiate a domino reaction sequence, leading to the formation of cyclic structures. A notable application is in the synthesis of pyrrolidine (B122466) derivatives. The reaction of this compound with an enamine, for example, can lead to a Michael adduct that, upon reduction of the nitro group and subsequent intramolecular cyclization, can yield substituted pyrrolidines. This approach highlights the utility of this nitroalkene in constructing complex nitrogen-containing heterocycles.

Computational and Theoretical Studies of 2 Methyl 1 Nitroprop 1 Ene

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in elucidating the intricacies of reactions involving 2-Methyl-1-nitroprop-1-ene. The B3LYP/6-31G(d) level of theory has been a common computational method for these explorations. bohrium.comresearchgate.net

Exploration of Reaction Paths and Energy Profiles

Theoretical studies have meticulously mapped out the reaction paths for processes such as the [3+2] cycloaddition (32CA) between this compound and various reactants like (Z)-C-aryl-N-phenylnitrones. bohrium.comresearchgate.net These investigations reveal that such reactions are initiated by the attack of the most nucleophilic atom of the reacting partner on the most electrophilic carbon atom (Cβ) of the this compound molecule. bohrium.comresearchgate.net This initial interaction is a key determinant of the subsequent reaction pathway and the final product's regiochemistry.

The energy profiles of these reactions are characterized by the identification of transition states and intermediates, which allows for a detailed understanding of the reaction mechanism. While specific activation and reaction energies are dependent on the particular reaction, the general profile helps in predicting the feasibility and spontaneity of the process.

Table 1: Key Findings from DFT Calculations on Reaction Paths of this compound

| Aspect Explored | Finding |

| Reaction Initiation | The reaction is initiated by a nucleophilic attack on the β-carbon of the nitroalkene. |

| Favored Adducts | The formation of 4-nitro-substituted cycloadducts is favored. bohrium.comresearchgate.net |

| Mechanism Type | The reaction proceeds through a one-step mechanism. researchgate.net |

Analysis of Intermolecular Interactions

Table 2: Nature of Intermolecular Interactions in the [3+2] Cycloaddition of this compound

| Interacting Atoms | Type of Interaction | Consequence |

| Nitrone Oxygen and Nitroalkene β-Carbon | Nucleophilic-Electrophilic | Guides the regioselective formation of 4-nitro-substituted products. bohrium.comresearchgate.net |

Molecular Electron Density Theory (MEDT)

MEDT has provided a powerful framework for understanding the electronic aspects of reactions involving this compound. This theory focuses on the changes in electron density during a reaction to explain reactivity and selectivity.

Understanding Polarity and Asynchronicity of Transition States

Within the MEDT framework, the [3+2] cycloaddition reactions of this compound are classified as polar processes. bohrium.comresearchgate.net This polarity arises from the significant charge transfer between the electron-rich nitrone and the electron-deficient nitroalkene. The transition states in these reactions are found to be asynchronous, meaning that the two new single bonds are not formed to the same extent at the transition state. bohrium.comresearchgate.net However, the degree of asynchronicity has been noted to be unexpectedly low, which is not sufficient to enforce a stepwise, zwitterionic mechanism. bohrium.comresearchgate.net

Table 3: Characteristics of the Transition State in the [3+2] Cycloaddition of this compound from MEDT

| Characteristic | Description |

| Polarity | The reaction is considered a polar process due to significant charge transfer. bohrium.comresearchgate.net |

| Asynchronicity | The transition state is asynchronous, with uneven bond formation. bohrium.comresearchgate.net |

| Mechanism Implication | The low asynchronicity does not support a stepwise zwitterionic mechanism. bohrium.comresearchgate.net |

Reactivity Indices based on Conceptual Density Functional Theory

Conceptual DFT provides a set of reactivity indices that help in quantifying the reactivity of molecules. For this compound, these indices have been calculated to understand its role in chemical reactions. mdpi.com

Based on its global electrophilicity index (ω), this compound is classified as a strong electrophile, with an ω value greater than 2.0 eV. mdpi.com Its nucleophilicity index (N) is comparatively low, at 1.53 eV, further confirming its role as the electrophilic component in polar reactions. mdpi.com These indices are crucial for predicting the direction of charge transfer and the reactivity of this compound with various reaction partners.

Table 4: Conceptual DFT Reactivity Indices for this compound

| Reactivity Index | Value/Classification | Implication |

| Global Electrophilicity (ω) | Strong electrophile (> 2.0 eV) | Readily accepts electrons in polar reactions. mdpi.com |

| Global Nucleophilicity (N) | 1.53 eV | Acts as the electrophilic component in reactions. mdpi.com |

Modeling of Regioselectivity and Stereoselectivity

Computational modeling has been successfully applied to predict and explain the regioselectivity and stereoselectivity of reactions involving this compound. bohrium.comresearchgate.net In the case of its [3+2] cycloaddition with (Z)-C-aryl-N-phenylnitrones, the calculations consistently predict the preferential formation of 4-nitro-substituted isoxazolidines. bohrium.comresearchgate.net This regioselectivity is a direct consequence of the initial intermolecular interaction between the most nucleophilic and electrophilic centers of the reactants.

The stereoselectivity of these reactions is also addressed through computational models, which can determine the relative energies of the transition states leading to different stereoisomers. The lower energy transition state corresponds to the major product, thus allowing for the prediction of the stereochemical outcome of the reaction.

Table 5: Summary of Modeled Selectivity in the [3+2] Cycloaddition of this compound

| Selectivity | Predicted Outcome | Theoretical Basis |

| Regioselectivity | Favored formation of 4-nitro-substituted cycloadducts. bohrium.comresearchgate.net | Interaction between the most nucleophilic oxygen of the nitrone and the most electrophilic β-carbon of the nitroalkene. bohrium.comresearchgate.net |

| Stereoselectivity | Predictable based on the relative energies of competing transition states. | The reaction proceeds through the lowest energy transition state pathway. |

Computational Analysis of Reaction Mechanisms (e.g., One-step vs. Stepwise, Zwitterionic Intermediates)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound. These theoretical studies provide deep insights into the electronic structure of reactants, the nature of transition states, and the energetic profiles of reaction pathways, allowing for a detailed understanding of whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. A significant area of focus has been the investigation of [3+2] cycloaddition (32CA) reactions, where the potential for zwitterionic intermediates is a key mechanistic question.

Detailed DFT calculations, often performed at the B3LYP/6-31G(d) level of theory, have been applied to explore the reaction paths of 32CA reactions between this compound and various nitrones, such as (Z)-C-aryl-N-phenylnitrones. researchgate.net In the light of Molecular Electron Density Theory (MEDT), these analyses help characterize the reactants and the nature of the cycloaddition process. researchgate.net Computational studies classify this compound as a strong electrophile, while nitrones are characterized as strong nucleophiles. researchgate.netnih.gov This significant difference in electronic character indicates that the reactions are polar in nature, which excludes mechanisms involving biradical intermediates but opens the possibility of stepwise pathways via zwitterionic species. nih.gov

The table below summarizes the conceptual DFT reactivity indices for the reactants in a typical [3+2] cycloaddition reaction.

| Compound Type | Example Compound | Classification | Global Electrophilicity (ω) | Global Nucleophilicity (N) |

|---|---|---|---|---|

| Nitroalkene | This compound | Strong Electrophile | > 2.0 eV | - |

| Nitrone | (Z)-C-aryl-N-phenylnitrones | Strong Nucleophile | - | > 3.4 eV |

Despite the clear polar nature of these reactions, which could favor a stepwise process, computational studies have consistently shown that the [3+2] cycloaddition involving this compound proceeds via a one-step mechanism . researchgate.net All attempts to locate a stable zwitterionic intermediate on the potential energy surface for these reactions have been unsuccessful. researchgate.netnih.gov

The analysis of the transition states (TSs) reveals that they are highly asynchronous. researchgate.net This means that the two new single bonds are formed at different rates. In the case of the reaction with nitrones, the formation of the C-O bond is significantly more advanced in the transition state than the formation of the C-C bond. researchgate.net However, the degree of asynchronicity is insufficient to cause a complete breakdown of the concerted pathway into a two-step process with a discernible intermediate. researchgate.net The reaction is therefore best described as a polar, one-step, asynchronous mechanism. researchgate.net This mechanism is sometimes referred to as a "two-stage one-step" process, where bond formation occurs in distinct stages but without the presence of an energy minimum corresponding to an intermediate. nih.govmdpi.com

The reluctance to form a zwitterionic intermediate is a notable finding, as such species have been identified in other cycloaddition reactions, particularly when substituents that can stabilize the charged centers are present, such as a bromine atom on the nitrovinyl fragment. mdpi.comresearchgate.net The absence of such stabilizing groups in the this compound system, combined with the relatively low asynchronicity of the transition state, means the concerted pathway remains energetically favored over a stepwise, zwitterionic mechanism. researchgate.netmdpi.com

The key findings from computational analyses of the reaction mechanism are summarized below.

| Mechanistic Feature | Finding for this compound Reactions | Supporting Evidence |

|---|---|---|

| Overall Mechanism | One-step (Concerted) | Potential energy surface analysis shows a single transition state connecting reactants and products. researchgate.net |

| Zwitterionic Intermediates | Not observed | All attempts to locate stable zwitterionic intermediates on the reaction path were unsuccessful. researchgate.netnih.gov |

| Nature of Reaction | Polar | Significant difference in electrophilicity and nucleophilicity of reactants. researchgate.netnih.gov |

| Transition State (TS) | Asynchronous | The formation of the two new single bonds is not simultaneous; one bond is more fully formed than the other in the TS. researchgate.net |

Applications of 2 Methyl 1 Nitroprop 1 Ene in Advanced Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The electron-withdrawing nature of the nitro group activates the double bond of 2-methyl-1-nitroprop-1-ene, rendering it a potent electrophile for the synthesis of a wide array of heterocyclic compounds. Its utility is most prominent in cycloaddition reactions, where it reacts with 1,3-dipoles to form five-membered rings, and potentially as a dienophile in [4+2] cycloadditions for six-membered rings.

The construction of five-membered nitrogen- and oxygen-containing heterocycles is a significant application of this compound. These scaffolds are present in numerous biologically active molecules.

Isoxazolidines

The reaction of this compound with nitrones via a [3+2] cycloaddition (32CA) is a key method for synthesizing highly substituted isoxazolidine (B1194047) rings. The mechanism, regioselectivity, and stereoselectivity of these reactions have been explored through detailed computational studies using Density Functional Theory (DFT).

In the reaction between this compound and various (Z)-C-aryl-N-phenylnitrones, the process is initiated by the attack of the nucleophilic oxygen atom of the nitrone on the most electrophilic carbon atom (Cβ) of the nitroalkene moiety. This interaction preferentially leads to the formation of 4-nitro-substituted isoxazolidine cycloadducts. Molecular Electron Density Theory (MEDT) studies classify these transformations as polar processes that proceed through asynchronous transition states. The asynchronicity, however, is generally insufficient to enforce a stepwise zwitterionic mechanism, indicating a concerted but highly polar pathway.

The selectivity of the cycloaddition is influenced by the electronic properties of the substituents on the C-aryl ring of the nitrone. The global electrophilicity (ω) and nucleophilicity (N) indices, calculated using conceptual DFT, help to predict the reactivity. This compound acts as a strong electrophile in these reactions.

Below is a table summarizing the calculated activation energies for the formation of different regio- and stereoisomeric isoxazolidines from the reaction of this compound with (Z)-C-phenyl-N-phenylnitrone. The data highlights the kinetic preference for specific isomers.

| Reaction Pathway | Regioisomer | Stereoisomer | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Path 1 | 4-Nitroisoxazolidine | endo | 22.5 |

| Path 2 | 4-Nitroisoxazolidine | exo | 23.9 |

| Path 3 | 5-Nitroisoxazolidine | endo | 27.9 |

| Path 4 | 5-Nitroisoxazolidine | exo | 29.2 |

Data derived from theoretical calculations at the B3LYP/6-31G(d) level of theory.

Isoxazolines

Isoxazolines represent another important class of five-membered heterocycles that can be synthesized from nitroalkenes. A general and powerful method for constructing the isoxazoline (B3343090) ring is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. Primary nitroalkanes can serve as precursors to nitrile oxides, which are typically generated in situ.

While specific experimental studies detailing the synthesis of isoxazolines directly from this compound are not extensively documented, the established reactivity of nitroalkenes suggests a plausible synthetic route. In this proposed pathway, a suitable nitrile oxide (R-C≡N⁺-O⁻) would react with this compound. The cycloaddition would proceed to yield a 3-substituted-4-methyl-4-nitro-5-(substituted)-isoxazoline, with the regiochemistry being dependent on the electronic and steric nature of both the nitrile oxide and the nitroalkene.

Pyrazolines

Pyrazolines (or dihydropyrazoles) are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common method for their synthesis is the [3+2] cycloaddition of diazo compounds with electron-deficient alkenes. The activated double bond in this compound makes it a suitable dipolarophile for reactions with diazoalkanes, such as diazomethane (B1218177).

Based on analogous reactions, the cycloaddition of diazomethane to this compound would be expected to produce a pyrazoline intermediate. For instance, the reaction of a related compound, (Z)-(2-nitroprop-1-en-1-yl)benzene, with diazomethane yields a pyrazoline that can subsequently eliminate the nitro group to form the corresponding pyrazole. A similar reaction with this compound would likely yield 4,4-dimethyl-5-nitro-1-pyrazoline, which could serve as a precursor to other functionalized pyrazoles.

The synthesis of six-membered heterocycles often involves [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In these reactions, conjugated nitroalkenes can act as electron-deficient dienophiles, reacting with a 1,3-diene to form a six-membered ring. The nitro group serves to activate the dienophile and can be a useful synthetic handle for further transformations in the resulting cycloadduct.

However, a review of the scientific literature indicates that while the hetero-Diels-Alder reaction is a powerful tool for constructing six-membered heterocycles, specific examples employing this compound as the dienophile are not widely reported. The synthesis of important six-membered heterocycles like pyridines and piperidines typically follows other well-established synthetic routes, such as multi-component reactions of aldehydes, ammonia, and other precursors, or various intramolecular cyclization strategies. While theoretically possible, the application of this compound in the synthesis of six-membered heterocycles remains an area with limited exploration in published research.

Role in the Development of Pharmaceuticals

The structural motifs accessible from this compound, particularly functionalized heterocycles, are of significant interest in medicinal chemistry. The nitro group itself is a feature in a number of therapeutic agents, and the heterocyclic scaffolds it helps to create are ubiquitous in drug discovery.

This compound serves as a versatile starting material for molecules with potential biological activity. The nitroalkene moiety can participate in Michael additions with various nucleophiles, and the resulting adduct can be further elaborated. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals, or transformed into other functionalities like carbonyls or oximes.

The heterocycles synthesized from this precursor, such as piperidines and pyrazoles, are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. For example, the piperidine (B6355638) ring is a core component of numerous approved drugs. Although direct synthesis of a marketed drug from this compound is not prominently documented, its role as a chemical intermediate allows for the construction of complex molecular frameworks that are the basis for new therapeutic candidates. Its utility is in providing access to substituted building blocks that can be incorporated into larger, more complex bioactive molecules.

Nitro fatty acids are endogenous signaling molecules formed through the reaction of unsaturated fatty acids with reactive nitrogen species. Synthetic routes to these compounds typically involve the direct nitration of fatty acids or multi-step sequences starting from precursors that already contain the long alkyl chain. A search of the scientific literature does not provide evidence for the use of this compound as a direct precursor in the synthesis of nitro fatty acids.

Applications in Agrochemicals

Similar to its role in pharmaceuticals, this compound is a potential building block for the synthesis of agrochemicals, such as herbicides, insecticides, and fungicides. Many active compounds in this field are based on heterocyclic structures, including pyridines and pyrazoles. The functional handles provided by this compound allow for the introduction of diverse substituents and the creation of novel chemical entities for screening as potential agrochemicals. While specific, commercialized agrochemicals derived directly from this compound are not widely documented in the available literature, its value lies in its capacity as a versatile intermediate in the exploratory synthesis of new potentially active compounds.

Utility in Materials Science

The application of this compound in the field of materials science, particularly in the synthesis of novel polymers, is an area that is not extensively documented in publicly available research. While conjugated nitroalkenes are recognized for their versatile reactivity in organic synthesis, their direct utilization as monomers for polymerization or as precursors for advanced materials is not a widely explored field.

Nitroalkenes, due to the electron-withdrawing nature of the nitro group, can potentially participate in certain types of polymerization reactions. For instance, they could theoretically undergo anionic polymerization. However, the steric hindrance provided by the two methyl groups on the double bond in this compound might pose a significant challenge to polymerization processes.

Research into related compounds, such as 2-methyl-2-nitro-1,3-diazidopropane, has indicated their potential use as low-molecular-weight plasticizers in propellants and as components in gas generators. This suggests that nitro-containing compounds can be tailored for specific material properties. However, direct evidence of this compound being used for such purposes is currently lacking in the scientific literature.

Further research is required to fully ascertain the potential of this compound as a building block for new materials. Investigations could focus on its copolymerization with other monomers or its transformation into functionalized molecules that can be incorporated into polymer backbones to impart specific properties.

Multicomponent Asymmetric Cascade Synthesis

This compound serves as a valuable substrate in multicomponent asymmetric cascade synthesis, a powerful strategy in organic chemistry for the efficient construction of complex chiral molecules from simple precursors in a single operation. The reactivity of the nitroalkene functional group is central to its utility in these sophisticated transformations.

In the realm of organocatalysis, nitroalkenes are excellent Michael acceptors. The electron-withdrawing nitro group activates the carbon-carbon double bond for nucleophilic attack. This reactivity is harnessed in cascade reactions where a sequence of bond-forming events occurs in a controlled manner. Chiral organocatalysts, such as proline derivatives or bifunctional thioureas and squaramides, are often employed to induce stereoselectivity, leading to the formation of enantioenriched products.

A common cascade sequence involving nitroalkenes is the Michael-Michael cascade. For instance, the reaction of a nucleophile with this compound would generate a nitronate intermediate. This intermediate can then participate in a subsequent Michael addition with another electrophile present in the reaction mixture. Such sequences allow for the rapid assembly of highly functionalized cyclic or acyclic structures with multiple stereocenters.

The general scheme for an organocatalyzed asymmetric cascade reaction involving a nitroalkene like this compound can be conceptualized as follows:

Activation: A chiral organocatalyst activates the nucleophile (e.g., an aldehyde or ketone) to form a reactive enamine or the nitroalkene itself.

First Bond Formation: The activated nucleophile attacks the β-carbon of the nitroalkene (the Michael addition), forming a new carbon-carbon bond and a nitronate intermediate. The stereochemistry of this step is controlled by the chiral catalyst.

Second Bond Formation: The nitronate intermediate, or a subsequent intermediate derived from it, undergoes an intramolecular or intermolecular reaction, such as another Michael addition, an aldol (B89426) reaction, or a cyclization, to form a second bond.

Catalyst Regeneration: The final product is released, and the chiral catalyst is regenerated to participate in another catalytic cycle.

While many studies focus on β-aryl substituted nitroalkenes, the principles are applicable to aliphatic nitroalkenes like this compound. The presence of the gem-dimethyl groups can influence the stereochemical outcome of the reaction and the stability of the intermediates.

Below is a data table summarizing the key features of asymmetric cascade reactions involving nitroalkenes, which are relevant to the potential applications of this compound.

| Feature | Description | Relevance to this compound |

| Reaction Type | Typically initiated by a Michael addition. | The double bond in this compound is activated for Michael addition. |

| Catalysts | Chiral secondary amines (e.g., prolinols), bifunctional thioureas, squaramides. | These catalysts can be used to achieve high enantioselectivity in reactions. |

| Key Intermediates | Nitronates, enamines, iminiums. | The nitro group forms a stable nitronate intermediate upon nucleophilic attack. |

| Products | Highly functionalized carbocycles and heterocycles with multiple stereocenters. | Can be used to synthesize complex chiral molecules. |

| Advantages | High atom economy, operational simplicity, rapid increase in molecular complexity. | Efficient synthesis of valuable compounds from simple starting materials. |

The utility of this compound in multicomponent asymmetric cascade synthesis lies in its ability to act as a versatile building block, enabling the stereocontrolled formation of multiple carbon-carbon and carbon-heteroatom bonds in a single synthetic operation.

Future Research Directions for 2 Methyl 1 Nitroprop 1 Ene

Exploration of Novel Synthetic Routes with Improved Efficiency and Selectivity

Current synthetic methods for 2-Methyl-1-nitroprop-1-ene, such as the reaction of 2-methyl propanal with nitrous acid, provide a foundational approach biosynth.com. However, future research should prioritize the development of more efficient, selective, and sustainable synthetic routes. A promising avenue involves adapting multi-step procedures, such as the Horner-Wadsworth-Emmons olefination followed by a nitration reaction, which has been successful for other substituted nitroalkenes nih.gov.

Key research objectives in this area include:

Green Chemistry Approaches: Developing syntheses that utilize environmentally benign solvents, reduce waste, and employ milder reaction conditions.

Catalytic Methods: Investigating catalytic Henry (nitroaldol) reactions followed by dehydration, which could offer a more atom-economical pathway.

Flow Chemistry: Implementing continuous flow processes to enhance reaction control, improve safety by minimizing the accumulation of unstable intermediates, and facilitate scalability.

Stereoselective Synthesis: For related chiral nitroalkenes, enantioselective synthesis is crucial. While this compound is achiral, developing selective syntheses for its derivatives will be a key focus.

Future synthetic strategies could focus on improving yields and reducing the number of synthetic steps, making this valuable reagent more accessible for broader applications.

Investigation of Undiscovered Reaction Pathways and Mechanisms

The reactivity of this compound is largely defined by its electrophilic character, making it an excellent substrate for conjugate additions and cycloaddition reactions. While [3+2] cycloadditions with nitrones have been studied, a vast landscape of potential transformations remains unexplored researchgate.net.

Future mechanistic studies should aim to:

Explore Diverse Cycloadditions: Investigate its participation in other cycloadditions, such as [4+2] (Diels-Alder), [2+2], and [8+2] reactions with various dienes and dipolarophiles to construct complex cyclic and heterocyclic systems.

Uncover Cascade Reactions: Design and study cascade or tandem reactions initiated by a nucleophilic attack on the nitroalkene, leading to the rapid assembly of complex molecular architectures from simple precursors.

Investigate Ene Reactions: Explore its potential as an enophile in nitroso ene reactions or other variants, which could provide direct routes to functionalized allylic amines after reduction chemrxiv.org.

Mechanistic Elucidation: Employ kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring to gain a deeper understanding of the transition states and intermediates involved in its known and newly discovered reactions. This knowledge is fundamental for optimizing reaction conditions and catalyst design.

A comprehensive study of its reaction pathways will significantly broaden the synthetic utility of this compound.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for predicting and understanding the behavior of reactive molecules. Density Functional Theory (DFT) has already been applied to study the regioselectivity, stereoselectivity, and molecular mechanism of [3+2] cycloaddition reactions involving this compound researchgate.net. Future research should leverage more advanced computational models to guide synthetic efforts proactively.

Key areas for computational investigation include:

Predictive Reactivity Mapping: Using computational tools to predict the outcomes (e.g., regioselectivity, stereoselectivity) of reactions with a wide range of nucleophiles, dienes, and dipoles rsc.org. This can help prioritize experimental efforts on the most promising transformations.

Catalyst Design: Modeling the interaction of this compound with various catalysts to predict binding modes and transition state energies. This information is invaluable for designing new catalysts with enhanced activity and selectivity.

Mechanism Prediction: Simulating entire reaction pathways to identify potential intermediates, transition states, and competing side reactions nih.gov. This can elucidate complex mechanisms and explain unexpected experimental outcomes.

Machine Learning Integration: Employing machine learning algorithms trained on experimental and computational data to build predictive models for reaction success and optimization, accelerating the discovery of new reactions and conditions organic-chemistry.orgmit.edu.

The synergy between computational modeling and experimental work will be crucial for the rational design of novel synthetic applications for this compound mdpi.comuwlax.edu.

Table 1: Computational Data for the [3+2] Cycloaddition of this compound with a (Z)-C-aryl-N-phenylnitrone Data sourced from DFT B3LYP/6-31G(d) calculations. researchgate.net

| Property | Value | Interpretation |

| Global Electrophilicity Index (ω) of Nitroalkene | > 2 eV | Classified as a strong electrophile, indicating high reactivity towards nucleophiles. |

| Favored Reaction Pathway | Attack of nitrone oxygen on the β-carbon of the nitroalkene | This interaction leads to the formation of 4-nitro substituted cycloadducts as the kinetically favored product. |

| Transition State (TS) Nature | Asynchronous | The formation of the two new single bonds in the cycloaddition process is not simultaneous. |

| Reaction Type | Polar Process | Significant charge transfer occurs in the transition state, influencing the reaction rate and selectivity. |

Development of New Derivatization Strategies for Specific Applications

The synthetic versatility of the nitro group allows for its conversion into a multitude of other functional groups, including amines, hydroxylamines, oximes, and carbonyl compounds researchgate.netnih.gov. This transformative potential is a cornerstone for future research into novel derivatives of this compound.

Future derivatization strategies should focus on:

Synthesis of Novel Ligands: The conjugate addition of phosphines can produce β-nitrophosphines, which are precursors to valuable P,N-ligands for asymmetric catalysis after reduction of the nitro group .

Bioactive Molecule Synthesis: Using the nitroalkene as a scaffold to introduce nitrogen-containing functionalities common in pharmaceuticals and agrochemicals. The reduction of the nitro group to an amine is a key step in synthesizing chiral amines and amino acids rsc.org.

Functional Materials: Incorporating the 2-methylpropene backbone into polymers or other materials, where the nitro group can be subsequently modified to tune the material's properties.

Complex Target Synthesis: Employing this compound in the total synthesis of complex natural products, leveraging its predictable reactivity to install key functionalities.

The development of targeted derivatization strategies will directly translate the fundamental reactivity of this compound into practical applications.

Catalysis in this compound Reactions (e.g., Organocatalysis, Metal-free Catalysis)

Catalysis, particularly asymmetric catalysis, represents one of the most dynamic and impactful areas for future research involving this compound. While much of the existing research focuses on other nitroalkenes, the principles are directly applicable and ripe for exploration.

Organocatalysis: The field of organocatalysis has demonstrated immense success in activating nitroalkenes towards asymmetric transformations. Future work should involve applying these established organocatalytic systems to this compound in reactions such as:

Asymmetric Michael Additions: Using chiral primary or secondary amine catalysts (e.g., based on proline or diamines) to facilitate the enantioselective addition of nucleophiles like aldehydes, ketones, and nitroalkanes mdpi.commsu.eduresearchgate.net.

Enantioselective Reductions: Employing chiral organocatalysts for the transfer hydrogenation of the C=C bond to produce chiral nitroalkanes organic-chemistry.org.

Domino Reactions: Designing organocatalyzed domino or cascade sequences where an initial conjugate addition is followed by an intramolecular cyclization, creating multiple stereocenters in a single operation.

Metal-Free Catalysis: Beyond traditional organocatalysis, broader metal-free catalytic systems offer sustainable and cost-effective alternatives to metal-based catalysts mdpi.commdpi.comrsc.org. Research in this area could explore:

Graphene-Based Catalysts: Investigating materials like N-doped graphene, which have shown activity in the reduction of nitro groups, for the selective transformation of this compound polyu.edu.hkresearchgate.netresearchgate.net.

Frustrated Lewis Pairs (FLPs): Using FLPs to activate the nitroalkene for hydrogenation or other addition reactions.

Photocatalysis: Exploring visible-light-mediated reactions using organic dyes as photocatalysts to enable novel, radical-based transformations.

The application of modern catalytic methods will be paramount in harnessing the full synthetic potential of this compound, enabling the efficient and selective production of high-value chemical entities.

Table 2: Examples of Organocatalytic Systems Applicable to Nitroalkene Transformations

| Reaction Type | Catalyst Type | Typical Nucleophile/Reagent | Potential Product from this compound | Reference |

| Asymmetric Michael Addition | Chiral Thiourea or Squaramide | Aldehydes, Ketones | Chiral γ-nitro carbonyl compound | mdpi.com |

| Asymmetric Michael Addition | Bifunctional Cinchona Alkaloid | Nitroalkanes | Chiral 1,3-dinitro compound | msu.edu |

| Asymmetric Hydrophosphination | Bifunctional Cinchona Alkaloid | Diphenylphosphine | Chiral β-nitrophosphine | |

| Enantioselective Reduction | Chiral Amine Salt | Hantzsch Ester | Chiral 2-methyl-1-nitropropane | organic-chemistry.org |

Q & A

Basic: What are the critical experimental design considerations for synthesizing and characterizing 2-methyl-1-nitroprop-1-ene?

Answer:

- Synthesis Protocol : Use a nitration reaction under controlled conditions (e.g., nitric acid/sulfuric acid mixture) to avoid over-nitration. Monitor temperature to prevent decomposition, as nitroalkenes are thermally sensitive.

- Characterization : Employ NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry. IR spectroscopy can validate the nitro group (asymmetric stretching at ~1520 cm⁻¹). Include chromatographic purity data (HPLC/GC) and melting point analysis.

- Reproducibility : Document solvent choices, reaction times, and stoichiometry in detail. For novel derivatives, provide crystallographic data (if available) or high-resolution mass spectrometry (HRMS) .

Advanced: How can DFT calculations predict the regioselectivity and stereoselectivity of [3+2] cycloaddition reactions involving this compound?

Answer:

- Computational Setup : Use the B3LYP/6-31G(d) functional with a polarizable continuum model (PCM) for solvent effects (e.g., toluene). Analyze transition-state geometries and activation enthalpies (ΔH‡) to determine favored pathways .

- Key Parameters : Evaluate bond critical points (BCPs) and electron localization function (ELF) to assess electronic interactions. Compare energy profiles (Fig. 3) for competing pathways (e.g., paths C vs. D) .

- Validation : Cross-reference computational results with experimental regioselectivity ratios (e.g., endo/exo products) from kinetic studies .

Advanced: How should researchers resolve contradictions in reported reactivity data for this compound across studies?

Answer:

- Systematic Review : Conduct a meta-analysis of existing literature, prioritizing studies with transparent methodologies (e.g., full experimental details, spectral data). Exclude studies lacking purity validation .

- Methodological Triangulation : Combine experimental replication (e.g., reproducing cycloaddition reactions under standardized conditions) with computational validation (DFT/PCM) to identify outliers .

- Error Source Analysis : Investigate solvent effects, catalyst traces, or temperature gradients that may explain discrepancies. Use controlled inert-atmosphere experiments to isolate variables .

Advanced: What strategies mitigate risks when handling reactive intermediates or decomposition products of this compound?

Answer:

- Decomposition Monitoring : Use in situ FTIR or Raman spectroscopy to detect hazardous byproducts (e.g., nitroso compounds). Thermogravimetric analysis (TGA) identifies thermal decomposition thresholds .

- Safety Protocols : Implement glovebox techniques for air-sensitive reactions. Quench residual nitroalkene with aqueous sodium bicarbonate to prevent exothermic side reactions. Reference GHS guidelines for first-aid measures (e.g., immediate decontamination of exposed skin) .

Advanced: How can researchers design catalytic systems to enhance the efficiency of this compound in asymmetric synthesis?

Answer:

- Catalyst Screening : Test chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., thioureas) to induce enantioselectivity. Use activation strain analysis (ASA) to optimize catalyst-substrate interactions .

- Kinetic Studies : Measure turnover frequencies (TOF) and enantiomeric excess (ee) under varying pressures/temperatures. Correlate with computed activation parameters (Table 6) to refine catalytic cycles .

- Spectroscopic Monitoring : In situ NMR or XAS can track catalyst-substrate binding dynamics during reaction progression .

Basic: What are the best practices for reporting experimental data on this compound in peer-reviewed journals?

Answer:

- Data Transparency : Include raw spectral data (NMR, IR) in supplementary materials. For computational studies, provide Cartesian coordinates of optimized structures .